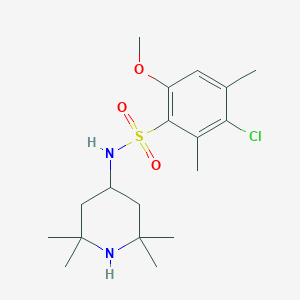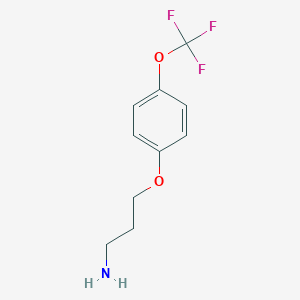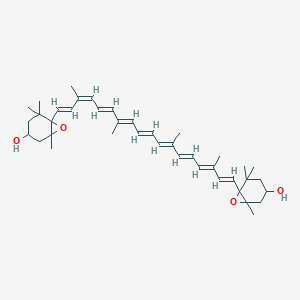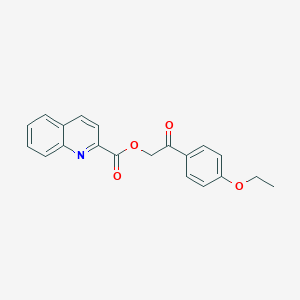
3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Wirkmechanismus
3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of several kinases, including BTK, ITK, and JAK3. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cell lymphomas. ITK is a critical regulator of T-cell receptor signaling, which is required for the activation and differentiation of T-cells. JAK3 is a central component of cytokine signaling, which is involved in the regulation of immune cell function. By inhibiting these kinases, 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide disrupts the signaling pathways that promote the survival and proliferation of cancer cells and immune cells.
Biochemical and Physiological Effects
3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models of cancer and autoimmune diseases. In vitro studies have demonstrated that 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide inhibits the proliferation and survival of cancer cells and immune cells, and induces apoptosis in cancer cells. In vivo studies have shown that 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide inhibits tumor growth and metastasis, and reduces inflammation and tissue damage in mouse models of cancer and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has several advantages for lab experiments, including its high potency, selectivity, and solubility. 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and long half-life. However, 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has some limitations for lab experiments, including its relatively low yield of synthesis, which may limit its availability and scalability for large-scale studies. In addition, 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the research and development of 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide. First, further preclinical studies are needed to evaluate the safety and efficacy of 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide in different types of cancer and autoimmune diseases, and to optimize its dosing and administration. Second, clinical trials are needed to determine the safety and efficacy of 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide in humans, and to identify the optimal patient populations and treatment regimens. Third, combination therapies with other targeted agents or immunotherapies should be explored to enhance the anti-tumor and anti-inflammatory effects of 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide. Fourth, the mechanisms of resistance to 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide should be investigated to identify strategies to overcome or prevent resistance. Finally, the development of more efficient and scalable synthesis methods for 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide should be pursued to facilitate its commercialization and clinical translation.
Synthesemethoden
The synthesis of 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves several steps, including the reaction of 3-chloro-6-methoxy-2,4-dimethylbenzenesulfonyl chloride with N-(2,2,6,6-tetramethyl-4-piperidinyl)methanamine to form the intermediate compound, which is then treated with sodium cyanoborohydride to produce 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide. The overall yield of the synthesis is around 40%.
Wissenschaftliche Forschungsanwendungen
3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide inhibits the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the signaling pathways that regulate the proliferation and survival of cancer cells and immune cells. In vivo studies have demonstrated that 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has potent anti-tumor and anti-inflammatory effects in mouse models of lymphoma, leukemia, and lupus.
Eigenschaften
Produktname |
3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide |
|---|---|
Molekularformel |
C18H29ClN2O3S |
Molekulargewicht |
389 g/mol |
IUPAC-Name |
3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H29ClN2O3S/c1-11-8-14(24-7)16(12(2)15(11)19)25(22,23)20-13-9-17(3,4)21-18(5,6)10-13/h8,13,20-21H,9-10H2,1-7H3 |
InChI-Schlüssel |
UAZPDPGHLYTXQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)OC |
Kanonische SMILES |
CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B223399.png)



![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)






![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)
